molecular formula C21H20 B1248639 Callypentayne

Callypentayne

Cat. No. B1248639
M. Wt: 272.4 g/mol
InChI Key: BZASOWOKZUQCSW-PICUFFSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callypentayne is a natural product found in Callyspongia with data available.

Scientific Research Applications

Discovery and Structure

Callypentayne, a C21 linear polyacetylene, was identified in the marine sponge Callyspongia sp. Its structure was deduced through extensive NMR experiments, showcasing its unique molecular architecture among marine-derived compounds (Umeyama, Nagano, & Arihara, 1997).

Biological Activity

Callypentayne, along with other polyacetylene derivatives, was found to have significant metamorphosis-inducing activity in ascidian Halocynthia roretzi larvae and antifouling activity against barnacle Balanus amphitrite larvae. This dual activity highlights its potential in marine biotechnology and ecology research (Tsukamoto, Kato, Hirota, & Fusetani, 1997).

properties

Product Name

Callypentayne

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

(12Z,18Z)-henicosa-12,18-dien-1,3,8,10,20-pentayne

InChI

InChI=1S/C21H20/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h1-2,5,7,17,19H,9-15H2/b7-5-,19-17-

InChI Key

BZASOWOKZUQCSW-PICUFFSDSA-N

Isomeric SMILES

C#C/C=C\CCCC/C=C\C#CC#CCCCC#CC#C

Canonical SMILES

C#CC=CCCCCC=CC#CC#CCCCC#CC#C

synonyms

callyberyne A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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